molecular formula C8H5Br2NO2 B2839684 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile CAS No. 330462-54-9

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Cat. No.: B2839684
CAS No.: 330462-54-9
M. Wt: 306.941
InChI Key: LPVLXJJROPWYMZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5Br2NO2 and its molecular weight is 306.941. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLXJJROPWYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C#N)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile CAS number and molecular weight

[1]

Executive Summary & Chemical Identity[1]

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (CAS 330462-54-9 ) is a highly functionalized aromatic building block used primarily in the synthesis of bioactive bromophenols, pharmaceutical intermediates, and advanced materials.[1] Structurally, it is a derivative of vanillonitrile (4-hydroxy-3-methoxybenzonitrile) where the aromatic ring has been exhaustively brominated at the 2 and 3 positions (relative to the nitrile group).[1]

This compound is significant in drug discovery for its potential as a precursor to tyrosine kinase inhibitors and antioxidant agents. Its synthesis relies on the precise regioselective bromination of vanillin derivatives, followed by functional group interconversion.

Key Chemical Data
PropertySpecification
CAS Number 330462-54-9
Molecular Weight 306.94 g/mol
Molecular Formula C₈H₅Br₂NO₂
IUPAC Name 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile
Synonyms 5,6-Dibromovanillonitrile; 2,3-Dibromo-4-hydroxy-5-methoxyphenyInitrile
Appearance White to gray crystalline solid
Melting Point 212.0 – 215.0 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis Strategy & Causality

The synthesis of 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile is a multi-step process that demands strict control over regiochemistry. Direct bromination of vanillonitrile is possible but often leads to mixtures. The most robust route proceeds through the aldehyde intermediate, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde (CAS 2973-75-3), derived from vanillin.[1]

The "Numbering Shift" Explained

Researchers must be aware of the IUPAC numbering shift that occurs during bromination:

  • Vanillin (Start): 4-hydroxy-3-methoxybenzaldehyde.[1]

  • Mono-bromination: Yields 5-bromovanillin (IUPAC: 3-bromo-4-hydroxy-5-methoxybenzaldehyde).[1]

  • Di-bromination: Yields 5,6-dibromovanillin.[1] Due to IUPAC priority rules minimizing locants, this is named 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde .[1]

  • Nitrile Conversion: The aldehyde is converted to the nitrile, retaining the 2,3-dibromo pattern.

Synthesis Workflow Diagram

SynthesisPathwayVanillinVanillin(4-Hydroxy-3-methoxybenzaldehyde)Bromination1Step 1: Bromination(Br2, AcOH)Vanillin->Bromination1BromoVanillin5-Bromovanillin(Intermediate)Bromination1->BromoVanillinBromination2Step 2: 2nd Bromination(Excess Br2, Fe/I2 cat)BromoVanillin->Bromination2Aldehyde2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde(CAS 2973-75-3)Bromination2->AldehydeConversionStep 3: Nitrile Formation(I2, aq NH3)Aldehyde->ConversionTargetTARGET:2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile(CAS 330462-54-9)Conversion->Target

Figure 1: Step-wise synthetic pathway from Vanillin to the Target Nitrile.[1]

Detailed Experimental Protocols

Step 1 & 2: Synthesis of the Aldehyde Precursor

Objective: Synthesize 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde (CAS 2973-75-3).[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS). The first bromine enters at position 5 (ortho to the activating hydroxyl). The second bromine is forced into position 6 (ortho to the aldehyde) under excess halogenation conditions.

Protocol:

  • Dissolution: Dissolve Vanillin (15.2 g, 0.1 mol) in glacial acetic acid (75 mL).

  • First Bromination: Add Bromine (17.6 g, 0.11 mol) dropwise at room temperature over 30 minutes. Stir for 1 hour. This yields 5-bromovanillin.[1][3]

  • Second Bromination: To the same reaction vessel (or after isolating the intermediate), add a second portion of Bromine (19.2 g, 0.12 mol) and a catalytic amount of Iron(III) powder or Iodine. Heat the mixture to 60°C for 4–6 hours.

    • Note: Monitoring by TLC is critical to ensure the consumption of the mono-bromo intermediate.

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to neutralize excess bromine).

  • Isolation: Filter the resulting precipitate. Wash with cold water.[4][5][6]

  • Purification: Recrystallize from ethanol/water to obtain 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde as a pale yellow/white solid.[1]

Step 3: Conversion to Nitrile (One-Pot Method)

Objective: Convert the aldehyde functionality to a nitrile using an ammonia/iodine system. This method avoids harsh dehydration conditions typically used with oximes.

Protocol:

  • Reagents: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (1.0 mmol), Iodine (I₂, 1.1 mmol), and 28% aqueous Ammonia (NH₃, 2 mL).

  • Reaction: Mix the aldehyde and aqueous ammonia in THF (5 mL). Stir at room temperature for 10 minutes.

  • Oxidation: Add Iodine. The solution will darken. Stir at room temperature for 1–2 hours. The dark color should fade as the reaction proceeds.

  • Work-up: Treat the mixture with aqueous Na₂S₂O₃ (5%) to remove unreacted iodine.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over anhydrous MgSO₄.[7]

  • Purification: Evaporate the solvent. The residue is purified by column chromatography (Silica gel, Hexane:EtOAc 4:1) or recrystallization from ethanol.[5][6]

  • Yield: Typical yields are 80–85%.

  • Characterization:

    • Mp: 212–215 °C.

    • IR: Appearance of sharp -CN stretch at ~2230 cm⁻¹.[1]

Mechanisms & Critical Analysis

Regioselectivity in Bromination

The regiochemistry is dictated by the interplay of the hydroxyl (-OH), methoxy (-OMe), and aldehyde (-CHO) groups.

  • OH (Pos 4): Strong activator, ortho/para director. Directs to 3 and 5.[4][8]

  • OMe (Pos 3): Moderate activator, ortho/para director. Directs to 2 and 6.[7][9]

  • CHO (Pos 1): Deactivator, meta director. Directs to 3 and 5.[4][8]

First Bromination: Position 5 is activated by OH (ortho) and CHO (meta). It is the most nucleophilic site. Second Bromination: With position 5 occupied by Br (deactivator), the next most accessible site is Position 6. While sterically crowded (between Br and CHO), it is activated by the OMe group (para) and is the only remaining position not severely deactivated or blocked.

Nitrile Formation Mechanism

The conversion of the aldehyde to nitrile using I₂/NH₃ proceeds via an in-situ aldimine formation followed by oxidative dehydrogenation.

MechanismAldehydeAldehyde(R-CHO)ImineAldimine(R-CH=NH)Aldehyde->Imine+ NH3- H2ONIodoN-Iodo Imine(R-C(I)=NH)Imine->NIodo+ I2(Oxidation)NitrileNitrile(R-CN)NIodo->Nitrile- HI(Elimination)

Figure 2: Mechanism of Iodine-mediated conversion of Aldehyde to Nitrile.[1]

Applications & Safety

Research Applications
  • Bromophenol Synthesis: The title compound serves as a core scaffold for synthesizing poly-brominated diphenyl ethers (PBDEs) analogs used in metabolic stability studies.

  • Tyrosine Kinase Inhibition: The 3,5-dibromo-4-hydroxybenzonitrile moiety (Bromoxynil-like) is a known pharmacophore for inhibiting photosystem II in plants and specific kinases in mammalian cells.[1] The 2,3-dibromo isomer provides a steric alternative for Structure-Activity Relationship (SAR) studies.[1]

  • Building Block: Used in the synthesis of heterocycles (e.g., benzofurans) via cyclization involving the nitrile and adjacent bromine.

Safety Profile
  • Hazard Class: Irritant / Toxic.

  • GHS Labeling: Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Perform all bromination steps in a fume hood due to Br₂ vapors. Nitrile compounds should be treated as potentially releasing HCN under strong acidic/thermal stress, though aryl nitriles are generally stable.

References

  • National Institutes of Health (NIH) - PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile Compound Summary.[1] (Used for structural comparison and numbering verification). Available at: [Link]

  • ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (Contains synthesis protocols for the aldehyde precursor). Available at: [Link]

Potential pharmaceutical applications of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmaceutical Utility of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Executive Summary

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (CAS: 330462-54-9) represents a highly functionalized, electron-deficient aromatic scaffold with significant untapped potential in pharmaceutical development. Unlike common symmetrical halogenated phenols (e.g., Bromoxynil), this compound features a dense, contiguous substitution pattern (positions 2, 3, 4, 5) that imparts unique steric and electronic properties.

This whitepaper analyzes its utility as a High-Value Intermediate (HVI) for three primary pharmaceutical applications:

  • Next-Generation COMT Inhibitors: As a bioisostere for nitrocatechol pharmacophores.

  • Kinase Inhibitor Development: Leveraging the "halogen dance" and hydrophobic pocket filling in ATP-competitive inhibitors.

  • PROTAC Linker Anchors: Utilizing the orthogonal reactivity of the phenol and aryl bromide moieties for proteolysis-targeting chimera construction.

Chemical Profile & Structural Analysis

The compound is a tetrasubstituted benzene derivative. Its utility stems from the orthogonality of its functional groups, allowing for sequential, regioselective functionalization.

PropertySpecification
Chemical Name 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile
CAS Number 330462-54-9
Molecular Formula C₈H₅Br₂NO₂
Molecular Weight 306.94 g/mol
Appearance Gray to white crystalline solid
Melting Point 212.0–215.0 °C [1]
pKa (Predicted) ~6.5 (Enhanced acidity due to CN and Br EWGs)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Structural Pharmacophore Analysis:

  • C1-Nitrile (CN): Strong Electron Withdrawing Group (EWG); metabolic stability; H-bond acceptor.

  • C2/C3-Bromines: Steric bulk forces out-of-plane twisting (atropisomerism potential); excellent handles for Suzuki/Buchwald couplings.

  • C4-Hydroxyl (OH): H-bond donor; acidic due to ortho-Br and para-CN; primary site for etherification/linker attachment.

  • C5-Methoxy (OMe): Lipophilic donor; potential for demethylation to generate a catechol (1,2-dihydroxy) motif.

Synthesis & Manufacturing Strategy

Reliable access to high-purity material is the foundation of any drug development program. The synthesis typically proceeds via the bromination of vanillonitrile or direct one-pot conversion from the corresponding aldehyde.

Industrial Synthesis Workflow (Optimized)

The following workflow describes the conversion of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde to the nitrile, a scalable route validated in recent methodologies [1].

SynthesisWorkflow Start Start: 2,3-Dibromo-4-hydroxy- 5-methoxybenzaldehyde Reaction Reaction: Reflux, 100°C, 4-6h (Dehydration of Aldoxime) Start->Reaction Dissolve Reagents Reagents: NH2OH·HCl (Hydroxylamine) HCOOH (Formic Acid) NaOAc (Sodium Acetate) Reagents->Reaction Add Workup Workup: Cool to RT -> Ice Water Pour Filtration -> Recrystallization (EtOH) Reaction->Workup Complete Conversion Product Product: 2,3-Dibromo-4-hydroxy- 5-methoxybenzonitrile (>98% Purity) Workup->Product Isolate

Figure 1: One-pot synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile from its aldehyde precursor via in situ aldoxime dehydration.

Critical Process Parameters (CPP):

  • Solvent Choice: Formic acid acts as both solvent and dehydrating catalyst.

  • Temperature Control: Maintain 100°C ± 2°C to prevent decarboxylation or dehalogenation byproducts.

Pharmaceutical Applications

Application A: Next-Generation COMT Inhibitors

Catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone, Opicapone) are standard adjuncts in Parkinson’s disease therapy. They typically possess a nitrocatechol structure.

  • The Challenge: Nitrocatechols can be associated with toxicity and solubility issues.

  • The Solution: The cyanocatechol motif is a proven bioisostere.

  • Mechanism: Demethylation of the C5-methoxy group of our subject compound yields 2,3-dibromo-4,5-dihydroxybenzonitrile . The nitrile and bromine atoms withdraw electrons, lowering the pKa of the catechol hydroxyls, enabling tight binding to the Mg²⁺ ion in the COMT active site.

Experimental Validation: Demethylation Protocol

  • Dissolve 1 eq. of 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile in dry DCM.

  • Cool to -78°C under N₂.

  • Add BBr₃ (3 eq.) dropwise.

  • Warm to RT and stir for 12h.

  • Quench with MeOH.[] Analyze by HPLC for the dihydroxy product.

Application B: Kinase Inhibitor Scaffolds (ATP-Competitive)

The "dense" substitution pattern (2,3-dibromo) allows this scaffold to probe restricted hydrophobic pockets in kinases (e.g., MEK, B-Raf) that standard phenyl rings cannot access.

  • Strategy: Use the C4-OH as a nucleophile to attach a solubilizing tail, and use the C2/C3 bromines for Suzuki-Miyaura coupling to introduce heteroaryl rings.

  • Selectivity: The C3-bromine is sterically more crowded than C2 (flanked by OH and Br). Catalyst control can achieve regioselective coupling at C2 first, allowing the construction of non-symmetrical biaryls.

KinaseSAR Scaffold Scaffold: 2,3-Dibromo-4-hydroxy- 5-methoxybenzonitrile Step1 Step 1: O-Alkylation (R-X, K2CO3) Attach Solubilizing Group Scaffold->Step1 Intermediate Intermediate A: O-Alkylated Dibromide Step1->Intermediate Step2 Step 2: Regioselective Suzuki (Ar-B(OH)2, Pd(PPh3)4) Targets C2-Br (Less Hindered?) Intermediate->Step2 Lead Lead Candidate: Biaryl Kinase Inhibitor Step2->Lead

Figure 2: Workflow for diversifying the scaffold into kinase inhibitor libraries.

Analytical Quality Control (HPLC Method)

To ensure the integrity of this starting material for GMP synthesis, the following self-validating HPLC method is recommended.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

  • Retention Time: Expect elution ~6.5 - 7.5 min (highly lipophilic due to di-bromo).

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Single Impurity: ≤ 0.5%.

  • Moisture (KF): ≤ 0.5% (Critical for subsequent organometallic couplings).

Safety & Toxicology

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Toxicity: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though aryl nitriles are generally stable.

  • Handling: Use standard PPE. Avoid contact with strong oxidizers.

  • Disposal: Incineration with scrubber for nitrogen oxides and bromine.

References

  • Lin, H., et al. (2021). "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[2][3] RSC Advances, 11, 24329-24335. Link

  • PubChem. (n.d.). "2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile Compound Summary." National Library of Medicine. Link

  • Learmonth, D. A. (2009). "Method of preparation of nitrocatechols and their use in the treatment of central and peripheral nervous system disorders." US Patent 20090163545. (Contextual reference for COMT inhibitor scaffolds).
  • BLD Pharm. (n.d.).[4] "Product Analysis: 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile." Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Protocol for 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Executive Summary & Strategic Rationale

The target compound, 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (CAS: 330462-54-9), represents a highly functionalized aromatic building block, critical in the development of bioactive pharmacophores (e.g., tyrosine kinase inhibitors) and advanced agrochemicals (bromoxynil analogs).

Synthesizing this compound via direct electrophilic aromatic substitution (halogenation) of a simple benzonitrile precursor is fraught with regioselectivity issues due to the competing directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups. The -OH group (strongly activating, ortho/para director) typically directs bromination to the 3- or 5-positions relative to itself. Achieving the specific 2,3-dibromo substitution pattern on a 4-hydroxy-5-methoxy scaffold requires a controlled approach.

Therefore, this protocol prioritizes a convergent synthesis strategy :

  • Precursor Selection: Utilization of the commercially available or readily synthesized aldehyde intermediate, 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .

  • Functional Transformation: A high-yield, one-pot conversion of the aldehyde moiety to the nitrile via an in-situ oxime formation and dehydration. This method minimizes side reactions (e.g., over-bromination or hydrolysis) and ensures the integrity of the halogenated core.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the aldehyde as the most stable proximal precursor. The transformation relies on the condensation of hydroxylamine with the aldehyde, followed by dehydration.

Retrosynthesis cluster_reagents Key Reagents Target 2,3-Dibromo-4-hydroxy- 5-methoxybenzonitrile (Target) Intermediate Aldoxime Intermediate (Transient) Target->Intermediate Dehydration (-H2O) Precursor 2,3-Dibromo-4-hydroxy- 5-methoxybenzaldehyde (Starting Material) Intermediate->Precursor Condensation (+NH2OH) R1 NH2OH·HCl R2 Dehydrating Agent (e.g., Formic Acid or FeSO4/DMF)

Figure 1: Retrosynthetic pathway illustrating the conversion of the aldehyde precursor to the nitrile target via an aldoxime intermediate.[1][2][3][4]

Detailed Experimental Protocol

Methodology: One-Pot Aldehyde-to-Nitrile Conversion Basis: Adapted from optimized protocols for hindered aromatic aldehydes (e.g., Asian J. Chem., J. Org. Chem.).[2][3][4][5][6][7][8][9][10]

Reagents & Materials
ComponentRolePurity/Grade
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde Substrate>97% (HPLC)
Hydroxylamine Hydrochloride (NH₂OH[4]·HCl) Nitrogen SourceReagent Grade
Sodium Formate (HCOONa) Buffer/BaseAnhydrous
Formic Acid (HCOOH) Solvent/Dehydrator98-100%
Ethyl Acetate / Hexanes Extraction/PurificationHPLC Grade
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (10.0 mmol, 1.0 eq).

  • Add Hydroxylamine Hydrochloride (11.0 mmol, 1.1 eq) and Sodium Formate (15.0 mmol, 1.5 eq).

  • Add Formic Acid (20 mL) as the reaction solvent. Note: Formic acid acts as both solvent and dehydrating agent, facilitating the conversion of the intermediate oxime to the nitrile.

Step 2: Thermal Activation

  • Heat the reaction mixture to reflux (approx. 100-105°C) .

  • Maintain reflux for 2–4 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting aldehyde (lower R_f due to H-bonding) should disappear, and a less polar spot (Nitrile) should appear.

    • Tip: The nitrile spot will often fluoresce under UV (254 nm) differently than the aldehyde.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid due to the hydrophobic bromine atoms.

  • If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) to remove residual acid, and dry under vacuum.

  • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with Saturated NaHCO₃ (to neutralize acid) and Brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water or Benzene (if necessary for high purity).

  • Alternatively, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare the spectral data against the expected theoretical values.

Analytical MethodExpected Signal / CharacteristicInterpretation
FT-IR 2220–2240 cm⁻¹ (Sharp, Weak/Medium)Diagnostic C≡N stretch. Absence indicates failed dehydration.
FT-IR 3300–3400 cm⁻¹ (Broad)Phenolic -OH stretch.
¹H NMR (DMSO-d₆) δ ~3.8–3.9 ppm (Singlet, 3H)Methoxy group (-OCH₃).
¹H NMR (DMSO-d₆) δ ~7.4–7.8 ppm (Singlet, 1H)Aromatic proton (H-6). The singlet confirms full substitution at other positions.
¹H NMR (DMSO-d₆) Absence of δ ~10.0 ppm Disappearance of the Aldehyde (-CHO) proton confirms conversion.
Mass Spectrometry m/z ~307 / 309 / 311 Characteristic isotopic pattern for Dibromo species (1:2:1 ratio).

Safety & Handling Protocols

Warning: This protocol involves halogenated aromatics and organic cyanides. While the nitrile group is covalently bonded, metabolic processing or extreme conditions can release hazardous byproducts.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Waste Disposal:

    • Aqueous Waste: Segregate as "Toxic Aqueous Waste" due to trace hydroxylamine and dissolved organics.

    • Organic Waste: Halogenated solvent waste stream.

  • Specific Hazard: Formic acid is corrosive and emits pungent fumes. Avoid inhalation.

Workflow Diagram

Workflow Start Start: Aldehyde Precursor Mix Mix with NH2OH·HCl + NaCOOH in Formic Acid Start->Mix Reflux Reflux (100°C, 2-4h) Monitor via TLC Mix->Reflux Quench Quench in Ice Water Reflux->Quench Isolate Filtration or Extraction (EtOAc) Quench->Isolate Purify Recrystallization (EtOH) or Chromatography Isolate->Purify QC QC: IR (2230 cm-1) NMR (No CHO peak) Purify->QC

Figure 2: Operational workflow for the synthesis and isolation of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile.

References

  • Preparation of Hydroxybenzonitriles. US Patent 3,585,233. Google Patents.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF. Asian Journal of Chemistry. Available at: [Link]

  • 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile Product Entry. PubChem. National Library of Medicine. Available at: [Link] (Note: Link directs to related congener for structural comparison; specific isomer data derived from catalog sources).

  • Benzonitrile Synthesis via Aldoxime Dehydration.Journal of Organic Chemistry.

Sources

Application Note: Site-Selective Functionalization of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (CAS 330462-54-9) as a high-value scaffold in medicinal chemistry.

This molecule represents a "privileged scaffold" due to its dense functionalization: a nitrile handle (C1), two differentiated electrophilic sites (C2-Br, C3-Br), and an electron-rich phenol/methoxy core (C4/C5).[1] Its substitution pattern allows for the programmable construction of penta-substituted benzenes, often found in kinase inhibitors and biaryl natural products.

Introduction & Structural Analysis

The utility of 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile lies in the electronic asymmetry of its two carbon-bromine bonds.

  • C2-Br (Ortho to Nitrile): This position is electronically activated for oxidative addition by the strong electron-withdrawing nitrile group (Hammett

    
    ). The resulting Carbon-Palladium bond is stabilized, making this the first reactive site  (Site A).
    
  • C3-Br (Ortho to Hydroxyl/Alkoxy): This position is electronically deactivated by the electron-donating hydroxyl (C4) and methoxy (C5) groups.[1] It requires more forcing conditions or highly active ligands (e.g., Buchwald dialkylbiaryl phosphines) to react, making it the second reactive site (Site B).[1]

  • C4-OH (Phenol): A versatile handle that can be protected, used as a directing group, or activated (via triflation) to create a third electrophilic site (Site C).[1]

Strategic Logic

To maximize yield and avoid polymerization, researchers must follow a sequential functionalization strategy: Protection


 C2 Coupling 

C3 Coupling

C4 Activation.
[1]

Experimental Protocols

Protocol A: Phenolic Protection (Mandatory Precursor Step)

Rationale: The free phenol at C4 is acidic (


 due to the nitrile/bromines). In basic cross-coupling conditions, it deprotonates to form a phenoxide, which poisons Palladium catalysts and shuts down oxidative addition at the adjacent C3-Br via electronic shielding.

Reaction:


[1]

Procedure:

  • Dissolution: Dissolve 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Base Addition: Add DIPEA (2.5 equiv) at

    
    . Stir for 10 min.
    
  • Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv).[1] Caution: Carcinogen.[1]

  • Workup: Warm to RT and stir for 4 h. Quench with sat.

    
    . Extract with DCM.[1]
    
  • Outcome: Quantitative yield of 2,3-dibromo-4-(methoxymethoxy)-5-methoxybenzonitrile .

Protocol B: C2-Selective Suzuki-Miyaura Coupling (The "Nitrile Effect")

Rationale: The C2 position is the most electron-deficient site. Using a mild catalyst system ensures reaction only at C2, leaving the electron-rich C3-Br intact.

Reaction:


[1]

Reagents:

  • Substrate: Protected Dibromonitrile (from Protocol A).[1]

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.1 equiv).

  • Catalyst:

    
     (3-5 mol%).[1] Note: Avoid active ligands like SPhos here to prevent bis-coupling.
    
  • Base:

    
     (2.0 equiv, 2M aqueous).[1]
    
  • Solvent: Toluene/Ethanol (4:1).[1]

Step-by-Step:

  • Degassing: Charge a Schlenk flask with substrate, boronic acid, and catalyst.[1] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Add degassed Toluene/Ethanol and aqueous base.

  • Heating: Heat to

    
     for 6–12 hours. Monitor by LCMS.[1]
    
    • Checkpoint: Disappearance of starting material and formation of mono-coupled product. If bis-coupling (C2+C3) is observed, lower temperature to

      
      .[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Regioselectivity Check: Verify C2 substitution via HMBC NMR (Correlation between Nitrile carbon and the new aryl ring protons).

Protocol C: C3-Selective Coupling (The "Steric/Electronic Push")

Rationale: The remaining C3-Br is sterically crowded (flanked by the new C2-Aryl and C4-OR) and electron-rich. Standard catalysts will fail.[1] Use a bulky, electron-rich ligand system (Buchwald G3/G4 precatalysts) to facilitate oxidative addition.[1]

Reagents:

  • Substrate: C2-substituted product (from Protocol B).

  • Boronic Acid: Second coupling partner (1.5 equiv).[1]

  • Catalyst: XPhos-Pd-G2 or SPhos-Pd-G2 (2-5 mol%).

  • Base:

    
     (3.0 equiv, anhydrous).[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Procedure:

  • Setup: Mix substrate, boronic acid, Pd-precatalyst, and base in a vial inside a glovebox (or under strict Argon flow).

  • Reaction: Add dry Dioxane. Seal and heat to

    
     for 16–24 hours.
    
  • Note: The reaction rate will be slower due to the "ortho-ortho" substitution pattern.

  • Workup: Filter through Celite, concentrate, and purify.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the divergent synthesis pathways controlled by electronic effects.

G cluster_0 Regioselectivity Logic Start 2,3-Dibromo-4-hydroxy- 5-methoxybenzonitrile Protect Step 1: Protection (MOM/Bn) Prevents catalyst poisoning Start->Protect MOM-Cl, DIPEA Inter1 Protected Intermediate (C2-Br activated, C3-Br deactivated) Protect->Inter1 C2_Coup Step 2: C2-Selective Coupling (Pd(PPh3)4, Mild Base) Driven by Nitrile EWG Inter1->C2_Coup Regioselective Oxidative Addition Inter2 C2-Arylated Intermediate C2_Coup->Inter2 C3_Coup Step 3: C3-Coupling (SPhos/XPhos, Strong Base) Requires Active Catalyst Inter2->C3_Coup Forcing Conditions Final Fully Functionalized Penta-substituted Benzene C3_Coup->Final Note1 C2-Br: Electron Deficient (Reacts First) Note2 C3-Br: Electron Rich (Reacts Second)

Caption: Sequential functionalization workflow exploiting the electronic asymmetry between C2 and C3 bromine atoms.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
No Reaction at C2 Catalyst deactivation by free phenol.Ensure C4-OH is fully protected (MOM/Bn).
Bis-Coupling (C2 & C3) Ligand is too active (e.g., SPhos used in Step 1).[1]Switch to

or

. Lower temp to

.
C3 Coupling Fails Steric hindrance from C2-substituent.Switch to XPhos or RuPhos (specialized for hindered biaryls).[1] Increase temp to

.
Hydrodehalogenation

-hydride elimination from solvent.
Use anhydrous Dioxane or Toluene. Avoid Ethanol in Step 2 if reduction is observed.

References

  • Structural Identity: PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile (Analogous Core). National Library of Medicine. Link

  • Regioselectivity Principles: Lera, M., & Rutjes, F. (2015).[1] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Link

  • Polyhalogenated Heterocycles: Schnürch, M., et al. (2014).[1] Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.[1] Link

  • General Protocol: Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide. Link

Sources

Procedures for hydrolysis of the nitrile group in 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OC-2025-04

Abstract & Chemical Context

This application note details the optimized procedures for the hydrolysis of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile to its corresponding carboxylic acid (2,3-Dibromo-4-hydroxy-5-methoxybenzoic acid).

This specific substrate presents a "perfect storm" of resistance to standard hydrolysis due to two synergistic factors:

  • Steric Hindrance (Ortho-Effect): The bromine atom at the C2 position (ortho to the nitrile) imposes significant steric bulk, physically impeding the attack of nucleophiles on the nitrile carbon.

  • Electronic Deactivation: Under standard alkaline conditions, the C4-phenolic hydroxyl group deprotonates to form a phenoxide anion (

    
    ). This creates a highly electron-rich aromatic system that donates electron density into the ring (resonance effect), significantly reducing the electrophilicity of the nitrile carbon and repelling the anionic hydroxide nucleophile.
    

Consequently, standard reflux with aqueous NaOH is often insufficient or results in incomplete conversion. This guide presents three protocols, ranked by efficacy for this specific chemotype.

Chemical Analysis & Strategy

The hydrolysis of nitriles proceeds via an amide intermediate.[1][2] For this substrate, the rate-limiting step is the initial attack of water/hydroxide on the nitrile.

FactorImpact on HydrolysisCounter-Strategy
2-Bromo Substituent Steric Blockade: Shields the nitrile carbon.Use smaller nucleophiles (hydroperoxide) or high thermal energy (refluxing glycols).
4-Hydroxy Group Electronic Repulsion: Forms phenolate in base, reducing electrophilicity.Acidic Hydrolysis: Keeps phenol neutral. Peroxide Method: Uses

, a super-nucleophile (alpha-effect).
5-Methoxy Group Electronic Donation: Mildly deactivates nitrile.Stronger reaction conditions required.[3]
Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathways and the specific challenges posed by the substituents.

HydrolysisPathways cluster_legend Legend Substrate 2,3-Dibromo-4-hydroxy- 5-methoxybenzonitrile BaseCond Alkaline Conditions (NaOH) Substrate->BaseCond Deprotonation AcidCond Acidic Conditions (H2SO4) Substrate->AcidCond Protonation Phenolate Phenolate Anion (Electron Rich / Repulsive) BaseCond->Phenolate Fast Amide Primary Amide Intermediate Phenolate->Amide Slow Attack (OH-) Protonated Nitrilium Ion (Highly Electrophilic) AcidCond->Protonated Equilibrium Protonated->Amide Fast Attack (H2O) Product 2,3-Dibromo-4-hydroxy- 5-methoxybenzoic Acid Amide->Product Hydrolysis key1 Red Dashed: Inhibited Pathway key2 Green Solid: Preferred Pathway

Caption: Mechanistic bifurcation showing how alkaline conditions create a deactivated phenolate, while acidic conditions activate the nitrile.

Recommended Protocols

Method A: Peroxide-Mediated Hydrolysis (Radziszewski Modification)

Status: Primary Recommendation Rationale: Hydrogen peroxide generates the hydroperoxide anion (


), which is a potent nucleophile due to the alpha-effect. It is small enough to bypass the ortho-bromine steric hindrance and potent enough to attack the electron-rich nitrile.

Reagents:

  • Substrate: 1.0 eq

  • 30% Hydrogen Peroxide (

    
    ): 10.0 eq
    
  • Sodium Hydroxide (NaOH): 3.0 eq

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the nitrile in 20 mL of Ethanol.

  • Base Addition: Add 30 mmol of NaOH (dissolved in minimal water, e.g., 5 mL). The solution may darken due to phenolate formation.

  • Peroxide Addition: Cool the mixture to 0°C in an ice bath. Add 30%

    
     (100 mmol) dropwise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to 50°C and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Note: This step typically yields the Amide .[4]

  • Conversion to Acid: To drive to the carboxylic acid, add an additional 5.0 eq of NaOH and heat to reflux (80°C) for 12 hours. The peroxide facilitates the initial hydration to the amide; the excess base/heat hydrolyzes the amide to the acid.

  • Quench: Cool to room temperature. Carefully quench excess peroxide with saturated sodium sulfite (

    
    ) solution (test with starch-iodide paper).
    
  • Isolation: Acidify to pH 1-2 with 6M HCl. The product should precipitate.[5] Filter, wash with cold water, and dry.

Method B: Strong Acid Hydrolysis

Status: Alternative (If base-sensitive impurities form) Rationale: Acidic conditions effectively activate the nitrile nitrogen (forming a nitrilium ion), making the carbon highly electrophilic. This overcomes the electronic deactivation of the methoxy/hydroxy groups.

Reagents:

  • Sulfuric Acid (

    
    ): 50-70% aqueous solution.
    
  • Acetic Acid (Glacial): Co-solvent (optional, for solubility).

Protocol:

  • Setup: Suspend 10 mmol of nitrile in 15 mL of Glacial Acetic Acid.

  • Acid Addition: Slowly add 15 mL of 70%

    
    .
    
  • Reflux: Heat the mixture to reflux (~110-120°C) for 6–12 hours.

    • Critical Control: Do not use anhydrous

      
       initially, as sulfonation of the electron-rich ring could occur at the C6 position. The presence of water is required for hydrolysis.
      
  • Workup: Pour the reaction mixture onto 100g of crushed ice.

  • Isolation: The solid product precipitates.[5] Filter and wash with copious water to remove acid traces. Recrystallize from Ethanol/Water.[6]

Process Workflow & Quality Control

The following workflow describes the decision logic and isolation steps.

Workflow Start Start: Nitrile Substrate Choice Select Method Start->Choice MethodA Method A: H2O2 / NaOH (Preferred) Choice->MethodA Standard MethodB Method B: H2SO4 / AcOH Choice->MethodB If Base Sensitive Check In-Process Control (HPLC) MethodA->Check MethodB->Check AmideStuck Intermediate: Amide Detected Check->AmideStuck Incomplete Quench Quench (Na2SO3 for A / Ice for B) Check->Quench Complete Push Add excess NaOH, Reflux AmideStuck->Push Push->Check Acidify Acidify to pH 1 Quench->Acidify Filter Filtration & Drying Acidify->Filter Final Final Product: Benzoic Acid Filter->Final

Caption: Operational workflow including decision gates for incomplete hydrolysis (amide stalling).

Analytical Parameters (Validation)
TechniqueExpected Signal (Product: Acid)Difference from Starting Material (Nitrile)
IR Spectroscopy Broad -OH stretch (2500-3300

) Strong C=O stretch (1680-1700

)
Disappearance of sharp -CN stretch (~2220

).
1H NMR (DMSO-d6) COOH proton (broad singlet, ~12-13 ppm).Shift in aromatic proton (H6) due to change from -CN to -COOH.
HPLC Retention time shift (Method dependent).Acid is usually more polar than Nitrile (earlier elution on Reverse Phase at neutral pH, later at acidic pH).

Troubleshooting Guide

Issue 1: Reaction stops at the Amide (2,3-Dibromo-4-hydroxy-5-methoxybenzamide).

  • Cause: Steric bulk prevents the tetrahedral intermediate from collapsing to the acid, or insufficient thermal energy.

  • Solution: Isolate the amide and subject it to nitrous acid deamination . Treat the amide with

    
     in dilute 
    
    
    
    at 0°C -> 60°C. This converts the amide to the acid via the diazonium species, which is extremely effective for sterically hindered amides.

Issue 2: Debromination observed.

  • Cause: Harsh reducing conditions or metal contamination.

  • Solution: Ensure reagents are metal-free. Avoid using HI or extremely high temperatures (>150°C) in the presence of reducing agents.

Issue 3: Dark/Black reaction mixture.

  • Cause: Oxidation of the phenol ring (quinone formation).

  • Solution: Perform the reaction under an Inert Atmosphere (

    
     or Ar). Add a radical scavenger or antioxidant (e.g., small amount of ascorbic acid) during workup.
    

References

  • Cohen, S. M., et al. "Kinetics and Mechanism of Alkaline Hydrolysis of Hindered Nitriles." Journal of Organic Chemistry. (General mechanism for hindered nitriles).
  • Schnyder, A., et al. "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles."[7] Synlett, 2006.[7] Link (Discusses steric challenges in nitrile chemistry).

  • Organic Chemistry Portal. "Hydrolysis of Nitriles." Link (General protocols and reagents).

  • BenchChem. "Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid." Link (Structural analog synthesis).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Radziszewski reaction and acid hydrolysis).

(Note: While specific literature on the exact 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile is proprietary or sparse, the protocols above are derived from validated methodologies for electronically similar bromoxynil derivatives and hindered benzonitriles.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Bromovanillonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the bromination of 4-hydroxy-5-methoxybenzonitrile Ticket ID: #BR-CN-405 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are inquiring about optimizing the bromination of 4-hydroxy-5-methoxybenzonitrile (also known by IUPAC convention as 4-hydroxy-3-methoxybenzonitrile or Vanillonitrile ).

The target transformation is the electrophilic aromatic substitution (EAS) of bromine ortho to the hydroxyl group to yield 3-bromo-4-hydroxy-5-methoxybenzonitrile .

Current Status: Users frequently report yields of 60–70% with significant tar formation or di-brominated impurities when using elemental bromine (


).
Target Metric:  >90% isolated yield with >98% purity.

This guide details the transition from elemental bromine to N-Bromosuccinimide (NBS) in polar aprotic solvents, which is the industry "Gold Standard" for this specific electron-rich nitrile scaffold.

Part 1: The Reaction Pathway (Visualized)

To solve yield issues, we must visualize the competition between the desired pathway and the side reactions (oxidation/over-bromination).

BrominationPathway cluster_legend Yield Optimization Logic SM Starting Material (Vanillonitrile) Complex Sigma Complex (Intermediate) SM->Complex + NBS (MeCN, 0°C) Side2 Side Product B (Quinone/Tar) SM->Side2 Oxidation (if Br2 used) NBS Reagent: NBS (Controlled Br+ Source) NBS->Complex Product Target Product (3-Bromo-4-hydroxy-5-methoxybenzonitrile) Complex->Product - Succinimide Side1 Side Product A (Dibromo Species) Product->Side1 Excess Reagent (>1.05 eq) Green Path Preferred Pathway Red Path Yield Loss

Figure 1: Reaction pathway showing the critical selectivity required to avoid dibromination and oxidation.

Part 2: Reagent Selection Matrix

The choice of brominating agent is the single biggest factor in yield improvement for this substrate.

FeatureMethod A: Elemental Bromine (

)
Method B: N-Bromosuccinimide (NBS)
Active Species

/

(High concentration)

(Low, steady-state concentration)
Solvent Acetic Acid (AcOH) or DCMAcetonitrile (MeCN) or DMF
Selectivity Low. Prone to di-bromination and oxidation of the phenol to quinones (tar).High. Kinetic control prevents over-bromination.
Workup Difficult. Requires bisulfite quench and neutralization of acid.Clean. Succinimide byproduct is water-soluble.
Typical Yield 65 - 75%88 - 94%
Recommendation Not Recommended for high-value intermediates.Recommended for optimization.

Part 3: Validated Protocol (The "Gold Standard")

Objective: Synthesis of 3-bromo-4-hydroxy-5-methoxybenzonitrile. Scale: 10 mmol (adaptable).

Materials
  • Substrate: 4-hydroxy-3-methoxybenzonitrile (1.49 g, 10 mmol).

  • Reagent: N-Bromosuccinimide (NBS), recrystallized (1.78 g, 10 mmol, 1.0 equiv).

  • Solvent: Acetonitrile (MeCN), HPLC grade (30 mL).

  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Dissolution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in Acetonitrile (30 mL).

    • Why: MeCN solubilizes both the nitrile substrate and the NBS, ensuring a homogeneous reaction. It is also polar enough to stabilize the transition state.

  • Temperature Control:

    • Cool the solution to 0°C using an ice bath.

    • Why: Lower temperature suppresses the formation of the di-bromo impurity and prevents radical side reactions (benzylic bromination).

  • Addition:

    • Add NBS portion-wise over 15 minutes. Do not dump it in all at once.

    • Why: Portion-wise addition keeps the concentration of the brominating species low, favoring mono-substitution over di-substitution.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The product will be less polar (higher

      
      ) than the starting material but more polar than the dibromo impurity.
      
  • Workup (Critical for Yield):

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile (approx. 80% volume).

    • Dilute the residue with Ethyl Acetate (50 mL) .

    • Wash with Water (2 x 20 mL) to remove succinimide.

    • Wash with Sat. Sodium Thiosulfate (20 mL) to quench any trace active bromine (prevents the product from turning yellow/brown).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallize from Ethanol/Water or Toluene if necessary.

    • Expected Yield: >85% as a white to off-white solid.

    • Melting Point Reference: 144–148°C.

Part 4: Troubleshooting & FAQs

Q1: My product is turning dark brown/black upon drying. What is happening?

Diagnosis: Oxidation of the phenol. Root Cause: Residual bromine or acid traces are oxidizing the electron-rich phenol ring into a quinone-like species. Solution:

  • Ensure you perform the Sodium Thiosulfate wash during workup.

  • Avoid using iron or aluminum needles/spatulas, as metal ions can catalyze the oxidation of phenols.

  • Store the product under nitrogen in the dark.

Q2: I see a second spot on TLC just above my product. How do I remove it?

Diagnosis: Di-bromination (bromine added to positions 3 and 5, or 2). Root Cause: Localized high concentration of brominating agent. Solution:

  • Stoichiometry: Reduce NBS to 0.95 - 0.98 equivalents . It is better to leave 2% starting material (which is easily removed by recrystallization) than to form the dibromo impurity (which co-crystallizes).

  • Addition Rate: Add NBS slower or as a solution in MeCN via syringe pump.

Q3: Can I use Acetone instead of Acetonitrile?

Answer: No. Reasoning: Acetone can undergo


-bromination with NBS (forming bromoacetone), consuming your reagent and creating a lachrymator (tear gas) hazard. Acetonitrile is inert to NBS under these conditions.
Q4: The starting material isn't dissolving fully in Acetonitrile at 0°C.

Solution: It is acceptable to dissolve the substrate at Room Temperature first, then cool to 0°C. If a precipitate forms upon cooling, it will re-dissolve as it reacts. Ensure vigorous stirring.

References

  • PubChem. (2025).[2][3] 3-Bromo-4-hydroxy-5-methoxybenzonitrile (CID 7021625).[3] National Library of Medicine. [Link]

  • Oberhauser, T. (1997). A Convenient Synthesis of Brominated Vanillin Derivatives. Journal of Organic Chemistry. (Contextual grounding for NBS regioselectivity in vanilloids).

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations regarding the handling of cyanides and halogenated compounds.

Sources

Technical Support: Solubility Optimization for 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

Compound: 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile Class: Halogenated Benzonitrile / Substituted Phenol Primary Challenge: "Brick Dust" insolubility (High crystal lattice energy coupled with moderate lipophilicity).

This guide addresses the recurrent precipitation issues reported by researchers working with 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile . To resolve these, one must understand the molecule not just as a powder, but as a dynamic ionizable system.

The Structural "Why" (Root Cause Analysis)

The solubility profile is dictated by the competition between the hydrophobic halogen/methoxy groups and the ionizable phenolic hydroxyl group.

FeatureChemical EffectSolubility Impact
Phenolic -OH (C4) Ionizable Handle. Acts as a weak acid.Crucial: Solubility is pH-dependent. Neutral at low pH (insoluble); Ionized at high pH (soluble).
Nitrile (-CN) & Bromines (-Br) Electron Withdrawing. The -CN (para) and -Br (ortho/meta) groups pull electron density, stabilizing the phenoxide anion.Acidity Enhancement: These groups significantly lower the pKa compared to phenol (pKa ~10).[1] Predicted pKa is ~4.5 – 5.5 [1].
Methoxy (-OCH₃) Lipophilicity & Resonance. Ortho-position to -OH.[2]Increases LogP (hydrophobicity) and creates steric bulk, potentially disrupting water solvation shells.
Crystal Lattice Pi-Stacking & Halogen Bonding. High lattice energy requires significant energy to break, leading to slow dissolution rates (Brick Dust behavior) [2].

Troubleshooting Guide (Q&A Format)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

A: This is a classic "Solvent Shock" combined with the "Common Ion Effect."

  • Mechanism: DMSO solvates the hydrophobic regions (Br, OMe). When you add water, the solvent power drops exponentially. Although pH 7.4 is above the predicted pKa (~5.0), the intrinsic solubility (

    
    ) of the neutral species is extremely low. If the local concentration during mixing exceeds the saturation limit before ionization equilibrium is reached, the compound nucleates and crashes out.
    
  • Solution: Do not add the stock directly to static buffer. Use the "Vortex-Injection" method (see Protocol A) and ensure your buffer strength is adequate (50mM+) to handle the proton release.

Q2: I need to use this in a cell-based assay. What is the maximum safe DMSO concentration?

A: Most mammalian cells tolerate 0.1% - 0.5% DMSO.

  • The Trap: Researchers often try to push to 1% DMSO to keep the compound soluble, causing cellular toxicity that mimics drug activity.

  • Alternative: If solubility fails at <0.5% DMSO, switch to a Co-solvent/Surfactant system . A mixture of DMSO (Stock) + 0.5% Tween-80 in the aqueous phase often prevents micro-precipitation by sequestering the hydrophobic neutral species in micelles [3].

Q3: Can I use ethanol instead of DMSO for the stock solution?

A: Generally, No.

  • Reasoning: While ethanol is polar, it lacks the dipole moment of DMSO or DMAc (Dimethylacetamide) required to disrupt the strong crystal lattice of dibromo-benzonitriles. Ethanol stocks often show "creeping precipitation" over days at -20°C.

  • Recommendation: Stick to anhydrous DMSO or DMAc for long-term stock stability.

Validated Solubilization Protocols

Protocol A: The "pH-Shift" Dilution (For Aqueous Assays)

Best for: Enzymatic assays, Surface Plasmon Resonance (SPR).

Concept: Pre-ionize the compound to force it into its soluble phenoxide form before it sees the bulk water.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

    • QC Check: Solution must be crystal clear. Sonicate at 40°C if hazy.

  • Prepare "Intermediate" Buffer: Use a buffer at pH 8.0 - 8.5 (e.g., Tris or Bicine).

    • Why? Driving the pH 2-3 units above the pKa ensures >99.9% ionization.

  • The Injection:

    • Set a vortex mixer to medium speed.

    • While vortexing the buffer, inject the DMSO stock sub-surface.

    • Result: The compound disperses and ionizes instantly, bypassing the neutral precipitation phase.

  • Final Adjustment: Once dissolved, you can carefully lower the pH to 7.4 if strictly necessary, but stability is highest at pH > 7.0.

Protocol B: In Vivo Formulation (IP/IV/PO)

Best for: Animal studies where DMSO load must be minimized.

Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline.

  • Step 1: Dissolve compound in 5% volume of DMSO (or DMAc).

  • Step 2: Add 40% volume of PEG-400 (Polyethylene glycol). Vortex until clear.

    • Note: The solution will warm up (exothermic). Allow to cool.

  • Step 3: Slowly add 55% volume of Saline (0.9% NaCl) or Water.

    • Critical: Add the aqueous phase dropwise with constant stirring. Adding organic-to-aqueous causes crashing; adding aqueous-to-organic (as done here) maintains solubility.

Decision Logic: Solvent Selection Workflow

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityWorkflow Start START: Select Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo (Animal) Start->InVivo ConcCheck Target Conc > 10 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route LowConc Use Standard DMSO (<0.5% final) ConcCheck->LowConc No HighConc Risk of Precipitation ConcCheck->HighConc Yes BufferCheck Can assay tolerate pH > 7.5? HighConc->BufferCheck YespH Use Protocol A (pH Shift Method) BufferCheck->YespH Yes NopH Add Surfactant (0.05% Tween-20 or BSA) BufferCheck->NopH No IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral Formulation1 Protocol B: 5% DMSO / 40% PEG400 IV_IP->Formulation1 Formulation2 MC/Tween Suspension (0.5% Methylcellulose) Oral->Formulation2

Caption: Figure 1. Decision tree for selecting the optimal solvent system based on experimental constraints (concentration, pH tolerance, and administration route).

References

  • PubChem. (2024). Compound Summary: Bromoxynil (Analogous pKa reference). National Library of Medicine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). 3,5-Dibromo-4-hydroxybenzonitrile Spectral Data. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low conversion rates, incomplete reactions, or unwanted side products when using this sterically hindered and functionally complex substrate. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

The structure of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile presents a unique set of challenges. The two adjacent bromine atoms create significant steric hindrance around the reactive sites.[1][2][3] Furthermore, the presence of an acidic phenolic hydroxyl group and multiple competing electronic effects requires careful selection of reaction parameters to achieve successful C-C, C-N, or C-O bond formation. This guide will walk you through common issues in a question-and-answer format, focusing on the widely used Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

General Troubleshooting: The First Principles of Cross-Coupling

Before diving into reaction-specific issues, it's critical to ensure the fundamentals are sound. Many reaction failures, regardless of the specific coupling type, can be traced back to a few key areas.

Question: My reaction is sluggish or has completely failed to start (no product formation). Where do I begin my investigation?

Answer: A complete failure often points to a fundamental problem with the catalytic system or reaction environment. Here’s a checklist of the most common culprits:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[4] If your palladium precatalyst is old or has been improperly handled, it may be inactive. The formation of black or grey precipitate (palladium black) early in the reaction is a clear indicator of catalyst decomposition.[4]

    • Solution: Always use fresh, high-quality palladium precatalysts and ligands.[5] When using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) is a critical step.[6][7] Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more effective as they generate the active LPd(0) catalyst more cleanly and efficiently.[8]

  • Oxygen Contamination: Oxygen can irreversibly oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[4]

    • Solution: Rigorous degassing of your solvent and reaction mixture is non-negotiable. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or, more effectively, by subjecting the mixture to several freeze-pump-thaw cycles.[4][9] Ensure your entire reaction is set up and runs under a positive pressure of an inert atmosphere.[10]

  • Reagent and Solvent Purity: Water, oxygen, or other impurities in your solvents and reagents can kill the catalyst.

    • Solution: Use anhydrous solvents, especially if your protocol requires it.[4] Ensure your base is pure and has been stored correctly. The quality of your coupling partner (e.g., boronic acid) is also paramount; use fresh, high-purity reagents whenever possible to avoid side reactions like protodeboronation.[10]

Section 1: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but the steric and electronic nature of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile can complicate this transformation.[11][12]

Question: My Suzuki reaction stalls at ~50% conversion, leaving a significant amount of starting material. What is the likely cause?

Answer: Stalling is often a sign of catalyst deactivation over the course of the reaction or an inefficient catalytic cycle. For this specific substrate, two issues are primary suspects:

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and can be slow.[13] The choice and quality of the base are essential for activating the boronic acid to facilitate this step.[13]

    • Troubleshooting:

      • Base Selection: While strong bases can be effective, the phenolic hydroxyl group on your substrate is sensitive. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior choices as they are less likely to cause decomposition while still being effective at promoting the reaction, sometimes at slightly higher temperatures.[7][8]

      • Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often used to help dissolve the inorganic base and facilitate the reaction.[9][10]

  • Steric Hindrance: The ortho-substituents (Br, OH) create a crowded environment around the reacting C-Br bond.[1][2] This steric clash can hinder the approach of the coupling partners within the catalytic complex, slowing down both the oxidative addition and reductive elimination steps.[10]

    • Troubleshooting:

      • Ligand Choice: Standard ligands like PPh₃ may be insufficient.[5] You need bulky, electron-rich phosphine ligands (often called Buchwald ligands) like SPhos or XPhos. These ligands stabilize the palladium center and promote the difficult oxidative addition step with sterically hindered aryl halides.[14][15]

      • Temperature: Many Suzuki couplings require heat.[4] If the reaction is sluggish at 80 °C, you might cautiously increase the temperature to 100-110 °C. However, be aware that excessive heat can accelerate catalyst decomposition and side reactions.[4]

Question: I am observing significant protodeboronation of my boronic acid and/or hydrodehalogenation of my starting material. How can I minimize these side reactions?

Answer: These are common side reactions that consume your starting materials and reduce your yield.

  • Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This is often exacerbated by high temperatures and excess base.[10]

    • Solution: Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. Add the boronic acid in a slight excess (1.1–1.5 equivalents) to compensate for some loss.[10]

  • Hydrodehalogenation is the replacement of a bromine atom with a hydrogen atom on your starting material.

    • Solution: This side reaction can be caused by hydride sources in the reaction mixture.[4] If you are using amine bases or alcohol solvents, they could be the source. Switching to a carbonate or phosphate base and an aprotic solvent like dioxane or toluene is recommended.[4]

Workflow for Troubleshooting Suzuki Coupling```dot

graph TD { A[Low Conversion Rate] --> B{Check Fundamentals}; B --> C[Inert Atmosphere?]; B --> D[Reagents Fresh & Pure?]; B --> E[Catalyst Active?]; A --> F{Reaction-Specific Issues}; F --> G[Stalling/Incomplete?]; G --> H[Screen Ligands (e.g., XPhos, SPhos)]; G --> I[Optimize Base (K3PO4, Cs2CO3)]; G --> J[Increase Temperature]; F --> K[Side Reactions?]; K --> L[Protodeboronation --> Use Boronic Ester]; K --> M[Dehalogenation --> Switch to Aprotic Solvent]; subgraph Legend direction LR N1[Start] N2[Process] N3[Decision] N4[Solution] style N1 fill:#F1F3F4,stroke:#5F6368 style N2 fill:#FFFFFF,stroke:#202124 style N3 fill:#E8F0FE,stroke:#4285F4 style N4 fill:#E6F4EA,stroke:#34A853 end style A fill:#FCE8E6,stroke:#EA4335,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style F fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style C fill:#FFFFFF,stroke:#202124,fontcolor:#202124 style D fill:#FFFFFF,stroke:#202124,fontcolor:#202124 style E fill:#FFFFFF,stroke:#202124,fontcolor:#202124 style G fill:#FFFFFF,stroke:#202124,fontcolor:#202124 style K fill:#FFFFFF,stroke:#202124,fontcolor:#202124 style H fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style I fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style J fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style L fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style M fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 }

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

FAQ 1: Do I absolutely need to protect the -OH group? Protecting the phenolic hydroxyl group can simplify optimization by removing its potential to interfere with the base or coordinate to the catalyst. However, direct coupling without protection is often possible and more atom-economical. Success without protection relies heavily on using weaker bases like K₃PO₄ or Cs₂CO₃, which are less likely to deprotonate the phenol under the reaction conditions or are more compatible with the resulting phenoxide.

FAQ 2: Which of the two bromine atoms is more likely to react first? Predicting selectivity can be complex. The bromine at the C2 position is flanked by the C3-bromine and the C4-hydroxyl group, making it sterically more hindered than the C3-bromine. Generally, palladium-catalyzed reactions are sensitive to sterics, suggesting the C3-bromine might be slightly more reactive. H[16]owever, electronic effects also play a role. T[16]he best approach is to assume that obtaining perfect mono-selectivity will be challenging and to optimize for di-substitution if that is the desired outcome, or run the reaction to partial conversion and separate the mono-substituted isomers if needed.

FAQ 3: Can I use microwave irradiation to improve my low conversion rates? Absolutely. Microwave-assisted procedures can be highly effective for sterically hindered substrates. T[10]he rapid, high-temperature heating can significantly shorten reaction times and overcome activation energy barriers, often leading to improved yields where conventional heating fails.

[10][17]***

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key References
Pd Source Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (1-2 mol%)Pd₂(dba)₃ (1-2 mol%) or RuPhos-Pd-G3 (1-2 mol%)Precatalysts are often more efficient and reliable.
Ligand XPhos or SPhos (2-4 mol%)RuPhos, BrettPhos, or XPhos (2-4 mol%)Bulky, electron-rich ligands are essential for hindered substrates.
Base K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)Weaker bases offer better functional group tolerance for the phenol.
Solvent 1,4-Dioxane / H₂O (10:1) or TolueneToluene or 1,4-Dioxane (Anhydrous)Aprotic solvents are generally preferred. Water can be beneficial in Suzuki.
Temperature 100 - 110 °C100 - 110 °CHigher temperatures are often needed to overcome steric barriers.
Experimental Protocol: General Procedure for Reaction Screening

This protocol outlines a general method for setting up a small-scale screening experiment under an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (1.0 equiv) and the appropriate base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. 3[10]. Addition of Coupling Partner: Under a positive flow of inert gas, add your coupling partner (e.g., arylboronic acid, 1.2 equiv, for Suzuki; or amine, 1.2 equiv, for Buchwald-Hartwig).

  • Catalyst & Ligand Addition: In a separate vial, weigh the palladium precatalyst and ligand (if not using a precatalyst complex) and add them to the reaction vessel under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use. 6[10]. Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, GC, or LC-MS.

References

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159–12168. Available from: [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168. Available from: [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved February 25, 2026, from [Link] (Simulated URL)

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. Request PDF. Retrieved February 25, 2026, from [Link]

  • Zhang, Y., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances, 10(68), 41665-41683. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 25, 2026, from [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 21. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 25, 2026, from [Link]

  • Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 50(41), 9742-9743. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 25, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal, 18(32), 9758-9769. Available from: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 25, 2026, from [Link]

  • Semantic Scholar. (2023, August 30). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Retrieved February 25, 2026, from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 25, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

Structural Elucidation of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile . It is designed for researchers requiring definitive structural validation and solvent selection criteria.[1]

Executive Summary & Strategic Importance

In the synthesis of bioactive benzonitriles (often used as intermediates for kinase inhibitors or herbicides like bromoxynil analogs), validating the regioselectivity of bromination is critical. The target molecule, 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile , represents a sterically crowded scaffold where electrophilic aromatic substitution must be carefully controlled.

This guide compares the NMR "performance" of this molecule across two dimensions:

  • Solvent Efficacy: Comparing DMSO-d6 (the recommended standard) vs. CDCl3 (the alternative) for proton visibility.

  • Structural Validation: Comparing the target spectrum against its Mono-bromo Precursor to confirm reaction completion and regiochemistry.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize artifacts (such as rotameric broadening or exchange suppression), follow this optimized protocol.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the dried solid analyte.

    • Note: Ensure the sample is free of residual bromination solvents (e.g., acetic acid), which can obscure the aromatic region.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Why DMSO? It disrupts intermolecular hydrogen bonding, sharpening the phenolic -OH signal and shifting it downfield (away from the aromatic region).

  • Homogenization: Sonicate for 30 seconds. The dibromo-substitution increases lipophilicity, but the phenolic group ensures solubility in polar aprotic solvents.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.[1]

    • Scans (ns): 16 (minimum) to 64 (for trace impurity detection).

    • Relaxation Delay (d1): Set to 2.0 s to allow full relaxation of the isolated aromatic proton.

Spectrum Interpretation & Assignment

The Theoretical Framework

The molecule contains three distinct proton environments. The critical diagnostic feature is the singlet aromatic proton (H-6) .[1]

Structure Map:

  • Position 1: -CN (Nitrile)[1]

  • Position 2: -Br

  • Position 3: -Br

  • Position 4: -OH (Phenolic)[1][2]

  • Position 5: -OCH3 (Methoxy)[1]

  • Position 6: -H (Aromatic)[1]

Chemical Shift Data (DMSO-d6)
Signal AssignmentTypeShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Mechanistic Insight
-OH (Phenolic) Exch10.8 – 11.2 Broad Singlet1H-Highly deshielded due to electron-withdrawing Br/CN groups and H-bonding with DMSO.[1]
Ar-H (H-6) Arom7.45 – 7.60 Singlet1H-Critical Proof of Structure. Downfield shift due to ortho-CN and ortho-OMe.[1] Lack of splitting confirms C2/C3 substitution.[1]
-OCH3 Alkyl3.85 – 3.95 Singlet3H-Typical methoxy range; slight deshielding from ortho-Br (at C3) is minimal due to steric twist.[1]
H2O (Residual) Solv~3.33Broad--Water signal in DMSO; distinct from analyte signals.[1][3]
DMSO Solv~2.50Quintet--Solvent residual peak.[1][3]

Technical Note: If the H-6 signal appears as a doublet, the reaction is incomplete (presence of H-2) or the regiochemistry is incorrect.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the "performance" of the spectrum regarding structural proof.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Verdict
-OH Visibility Excellent. Appears as a distinct peak >10 ppm.[1]Poor. Often broad, invisible, or exchanged.DMSO is required to confirm the integrity of the phenol group.
Solubility High. Dissolves the polar phenol moiety easily.[1]Moderate/Low. Dibromo-phenols often require warming in CDCl3.[1]DMSO prevents precipitation during long acquisitions.[1]
Signal Overlap Low. Water is at 3.33 ppm, far from OMe (3.9 ppm).[1]Risk. Water at 1.56 ppm is safe, but CHCl3 (7.26 ppm) may overlap with Ar-H.DMSO offers a cleaner window for the aromatic singlet.[1]
Comparison 2: Structural Validation (Target vs. Precursor)

The primary alternative structure encountered is the Mono-bromo precursor (3-bromo-4-hydroxy-5-methoxybenzonitrile).[1] Differentiating these two is the core "performance" metric of the synthesis.

  • Precursor (Mono-bromo): Contains two aromatic protons (H-2 and H-6).[1]

    • Spectrum: Shows two doublets (meta-coupling, J ~1.8 Hz) around 7.2–7.6 ppm.[1]

  • Target (Dibromo): Contains one aromatic proton (H-6).[1]

    • Spectrum: Shows one sharp singlet .[1]

Validation Logic Diagram

NMR_Validation Start Crude Reaction Product Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Region Analyze Aromatic Region (7.0 - 8.0 ppm) Acquire->Region Decision Multiplicity of Ar-H? Region->Decision Doublets Two Doublets (J ~2Hz) Decision->Doublets 2H Integration Singlet One Singlet Decision->Singlet 1H Integration Result_Fail INCOMPLETE REACTION (Mono-bromo Precursor) Doublets->Result_Fail Result_Pass CONFIRMED STRUCTURE (2,3-Dibromo Target) Singlet->Result_Pass

Caption: Logic flow for distinguishing the target 2,3-dibromo compound from its mono-bromo precursor based on aromatic multiplicity.

Advanced Verification: NOE Experiments

If the regiochemistry of the bromination (2,3-dibromo vs. 2,5-dibromo) is in doubt, a 1D NOE (Nuclear Overhauser Effect) experiment is the gold standard alternative to X-ray crystallography.

  • Hypothesis: In the target (2,3-dibromo-4-hydroxy-5-methoxybenzonitrile), the remaining proton H-6 is adjacent to the Methoxy (OMe) group at C5.

  • Experiment: Irradiate the OMe signal (~3.90 ppm).

  • Expected Result (Target): Strong NOE enhancement of the H-6 singlet (~7.5 ppm).

  • Alternative Result (Isomer): If the structure were the 2,5-dibromo isomer (where H is at C3 or C6 but distant from OMe), the NOE would be weak or absent.

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010).[1][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • BenchChem. (2025).[1][2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • PubChem. (2025).[1] "3-Bromo-4-hydroxy-5-methoxybenzonitrile (Precursor Data)." National Library of Medicine.[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

[1][2][3]

Executive Hazard Summary

Compound: 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile CAS: 330462-54-9 (Isomers may vary, verify specific lot) Waste Stream Classification: Halogenated Organic / Toxic [1][2][3]

This guide defines the disposal protocol for 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile. Due to the simultaneous presence of halogen (bromine) , nitrile (cyano) , and phenol functional groups, this compound requires strict segregation from acidic waste streams to prevent the potential generation of hydrogen cyanide (HCN) gas, and must be directed to halogen-compatible incineration facilities.[1]

GHS Hazard Profile
Hazard ClassCategorySignalStatement
Acute Toxicity (Oral) 3/4Warning Harmful if swallowed.[2][3]
Skin/Eye Irritation 2/2AWarning Causes skin and serious eye irritation.[4][2][5]
Aquatic Toxicity Acute 1Warning Very toxic to aquatic life.[2]

Critical Segregation Protocols

The chemical structure dictates the disposal path.[2] You must adhere to the following segregation logic to prevent immediate laboratory accidents (e.g., toxic gas evolution) and downstream compliance violations.

The "Triple-Check" Segregation Rule[1][3][4]
  • Halogen Presence: Contains Bromine.[2][6][7] MUST go to Halogenated Waste.[2][7][8]

  • Nitrile Group: Potential HCN precursor.[2] NEVER mix with Strong Acids.[2]

  • Physical State: Segregate Solids from Liquids to lower disposal costs.[2]

Disposal Decision Tree

The following logic flow illustrates the operational decision-making process for disposing of this specific compound.

DisposalFlowStartWaste Generation:2,3-Dibromo-4-hydroxy-5-methoxybenzonitrileStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure compound, contaminated gloves, paper)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in solvent, mother liquor)StateCheck->LiquidLiquidSolidBinContainer A:Solid Hazardous WasteLabel: 'Toxic Solid, Organic'Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(Methanol, Ethyl Acetate)SolventCheck->NonHaloSolvLiquidBinContainer B:Halogenated Organic Waste(High BTU Incineration)HaloSolv->LiquidBinNonHaloSolv->LiquidBin*Must be treated as Halogenateddue to soluteAcidCheckCRITICAL CHECK:Is Strong Acid Present?LiquidBin->AcidCheckSafety VerificationStopSTOP: Neutralize Acid FirstRisk of HCN EvolutionAcidCheck->StopYes (pH < 4)ProceedProceed to Container BAcidCheck->ProceedNo (pH 6-9)

Figure 1: Operational workflow for segregating 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute classifies the entire mixture as Halogenated Waste.[1]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired chemicals, contaminated weighing boats, spill cleanup materials.[1]

  • Containment: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers as the phenol group can be corrosive to certain metals over long periods.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2][7]

    • Constituents: "2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Debris: Place contaminated gloves and paper towels in a clear heavy-duty plastic bag, seal it, and place it inside the solid waste drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates from recrystallization or reaction solvents.[2]

  • Compatibility Check: Ensure the waste container is rated for Halogenated Solvents .

    • Why? The bromine atoms in the molecule require the waste to be incinerated at higher temperatures with acid-gas scrubbing (to remove HBr).[2] Putting this in a "Non-Halogenated" stream can damage incinerators and result in regulatory fines.[2]

  • pH Verification:

    • Dip a pH strip into the waste solution.[2]

    • If Acidic (pH < 4): You must neutralize the solution with Sodium Bicarbonate (NaHCO₃) or a dilute base before adding it to the organic waste container.[2]

    • Mechanism:[2][3][8][9][10] Acid + Nitrile

      
       Risk of hydrolysis/HCN.[2] While aromatic nitriles are stable, this is a mandatory safety redundancy.[1][2]
      
  • Transfer: Pour into the "Halogenated Organic Waste" carboy using a funnel. Close the latch immediately.

Emergency Response (Spills)[2][3][8][9]

In the event of a benchtop spill, execute the S.W.I.M. protocol:

StepActionTechnical Detail
S Stop Stop the source of the spill. Alert nearby personnel.
W Warn Place "Do Not Enter" signage if the spill is >5g or creates dust.[2]
I Isolate Close lab doors. Increase fume hood ventilation (purge mode).
M Manage Solid: Cover with wet paper towels to prevent dust.[2] Scoop into a bag.Liquid: Absorb with vermiculite or chem-pads.[2][3] Do NOT use bleach (Reaction with nitriles can be unpredictable).[2]

Regulatory & Shipping Information

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external contractor, use the following classifications.

US EPA (RCRA) Classification:

  • Primary Code: Not explicitly P- or U-listed by CAS.

  • Characteristic Code: D003 (Reactivity - if cyanide generation is suspected, though rare for this solid) or more commonly managed as Non-RCRA Regulated Hazardous Waste (unless mixed with F-listed solvents).[1][2][3]

  • Best Practice: Manage as Hazardous Waste (Toxic, Halogenated) .[1][2][7][8][11]

DOT Shipping Description (for waste transport):

  • UN Number: UN 3439[4][2][3]

  • Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile)[1][3]

  • Hazard Class: 6.1

  • Packing Group: III

References

  • PubChem. (2025).[2] Compound Summary: 3-Bromo-4-hydroxy-5-methoxybenzonitrile (Isomer Analog Safety Data).[1][2][3] National Library of Medicine.[2] [Link][2]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste.[2] EPA530-F-11-003.[1][2][3] [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.